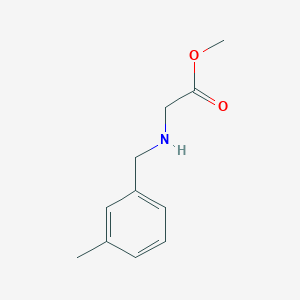
Methyl (3-methylbenzyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methylbenzyl)glycinate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of glycine, where the glycine molecule is esterified with methanol and substituted with a 3-methylbenzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-methylbenzyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete esterification. The 3-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the glycine ester reacts with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents, along with efficient purification techniques such as distillation and recrystallization, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions:
Oxidation: Methyl (3-methylbenzyl)glycinate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide, which convert the benzylic methyl group to a carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3-methylbenzoic acid.
Reduction: 3-methylbenzyl alcohol.
Substitution: Corresponding amides or thioesters.
科学的研究の応用
Methyl (3-methylbenzyl)glycinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
Biological Studies: It is used in studies involving enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industrial Applications: this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用機序
The mechanism of action of Methyl (3-methylbenzyl)glycinate involves its hydrolysis to release glycine and 3-methylbenzyl alcohol. Glycine acts as a neurotransmitter in the central nervous system, while 3-methylbenzyl alcohol can undergo further metabolic transformations. The compound’s ester group is susceptible to enzymatic hydrolysis by esterases, leading to the release of the active components.
類似化合物との比較
Methyl glycinate: A simpler ester of glycine without the 3-methylbenzyl substitution.
Ethyl glycinate: An ester of glycine with an ethyl group instead of a methyl group.
Methyl 2-methyl-3-phenylglycidate: A glycidic ester with a similar structure but different functional groups.
Uniqueness: Methyl (3-methylbenzyl)glycinate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and physical properties. This substitution enhances its lipophilicity and alters its reactivity compared to simpler glycine esters. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 2-[(3-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO2/c1-9-4-3-5-10(6-9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChIキー |
MGTSZHPSXFMMIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CNCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


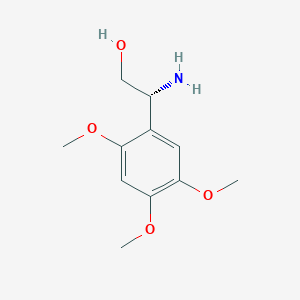
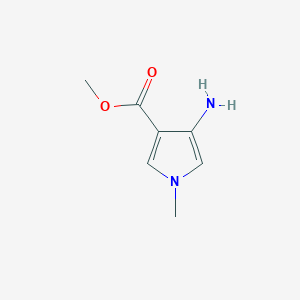

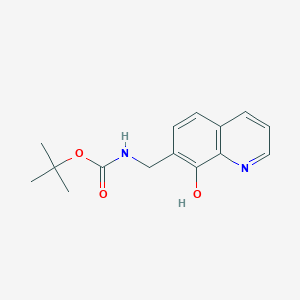


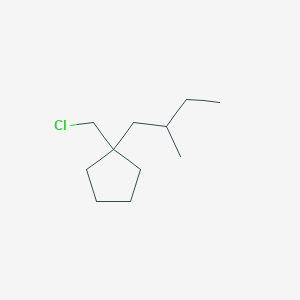
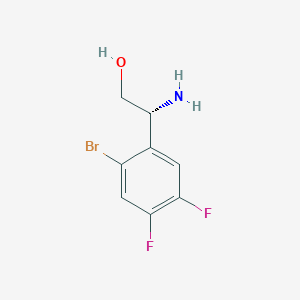
![2-Chloromethyl-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13548773.png)
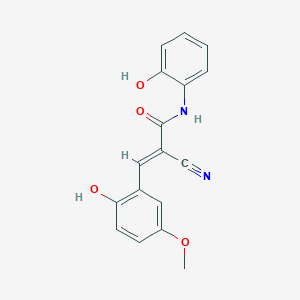

![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
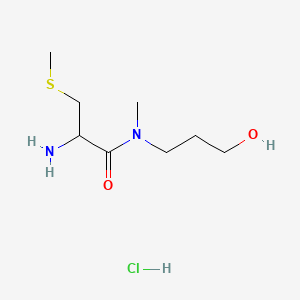
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
